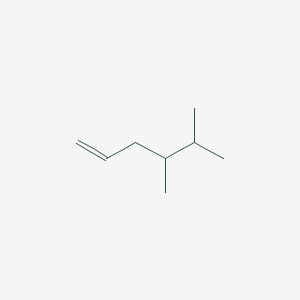
2-(4-Methoxyphenyl)benzaldehyde
描述
2-(4-Methoxybenzyl)benzaldehyde is a chemical compound with the molecular formula C15H14O2 . It has an average mass of 226.270 Da and a monoisotopic mass of 226.099380 Da .
Molecular Structure Analysis
The molecular structure of 2-(4-Methoxybenzyl)benzaldehyde consists of 15 carbon atoms, 14 hydrogen atoms, and 2 oxygen atoms . It has a density of 1.1±0.1 g/cm3, a boiling point of 361.0±22.0 °C at 760 mmHg, and a flash point of 160.5±15.9 °C .Physical And Chemical Properties Analysis
2-(4-Methoxybenzyl)benzaldehyde has a density of 1.1±0.1 g/cm3, a boiling point of 361.0±22.0 °C at 760 mmHg, and a flash point of 160.5±15.9 °C . It has a molar refractivity of 69.0±0.3 cm3, a polar surface area of 26 Å2, and a molar volume of 204.5±3.0 cm3 .科学研究应用
Synthesis of Benzothiazoles
2-(4-Methoxyphenyl)benzaldehyde is used in the synthesis of benzothiazoles . Benzothiazoles and their derivatives have been of considerable interest to organic and medicinal chemists for many years due to their potent antitumor activity and other important pharmaceutical utilities, such as treatment of inflammatory diseases, epilepsy, analgesia, viral infections, cancer, and tuberculosis .
Ab Initio/DFT Studies
The molecular structure and vibrational frequencies of 2-(4-Methoxyphenyl)benzaldehyde in the ground state have been investigated with ab initio (HF) and density functional theory methods (BLYP, B3LYP, B3PW91 and mPW1PW91) implementing the standard 6–311G (d,p) basis set . This helps in understanding the properties and behavior of the compound at a molecular level.
Microwave Irradiation and Solvent Free Conditions
2-Aminothiophenol and 4-methoxybenzaldehyde were cyclized under microwave irradiation and solvent free conditions to synthesize 2-(4-Methoxyphenyl)benzo[d]thiazole . This method provides an efficient and environmentally friendly way to produce the compound.
Antitumor Activity
The benzothiazoyl-moiety, which can be synthesized using 2-(4-Methoxyphenyl)benzaldehyde, is a structure element of compounds with potent and selective antitumor activity . For instance, 2-(4-aminophenyl)benzothiazoles exhibit nanomolar inhibitory activity against a range of human breast, ovarian, colon, and renal cell lines in vitro .
Pharmaceutical Utilities
Benzothiazoles, which can be synthesized using 2-(4-Methoxyphenyl)benzaldehyde, have been used in the treatment of various diseases such as inflammatory diseases, epilepsy, analgesia, viral infections, cancer, and tuberculosis .
Organic Chemistry Research
2-(4-Methoxyphenyl)benzaldehyde is a valuable compound in organic chemistry research and is used in various reactions to study the properties and behavior of other compounds .
作用机制
Mode of Action
It is hypothesized that the compound may interact with its targets in a dose-dependent manner, potentially affecting cell morphology and membrane integrity . .
Result of Action
Preliminary studies suggest potential effects on cell morphology and membrane integrity , but these findings need to be confirmed and further explored in future research.
属性
IUPAC Name |
2-(4-methoxyphenyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c1-16-13-8-6-11(7-9-13)14-5-3-2-4-12(14)10-15/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMFQIZQKPSRFAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=CC=C2C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60362671 | |
| Record name | 2-(4-methoxyphenyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60362671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16064-04-3 | |
| Record name | 2-(4-methoxyphenyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60362671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 16064-04-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![Benzenesulfonamide, 4-[[4-[bis(2-hydroxyethyl)amino]-2-methylphenyl]azo]-3-chloro-N-(2-chloroethyl)-](/img/structure/B99439.png)



![1,3-Dioxane-4,6-dione, 2,2-dimethyl-5-[(3-nitrophenyl)methylene]-](/img/structure/B99448.png)



![Tricyclo[4.2.0.0(2,4)]octan-5-one](/img/structure/B99455.png)

